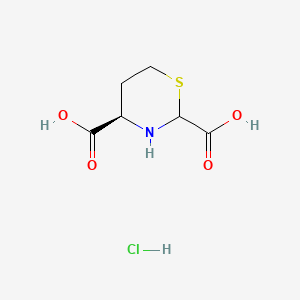

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C6H10ClNO4S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |

InChI Key |

SKUXUBUSAYNUAP-XPTOHWELSA-N |

Isomeric SMILES |

C1CSC(N[C@H]1C(=O)O)C(=O)O.Cl |

Canonical SMILES |

C1CSC(NC1C(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

A common synthetic route involves the condensation of appropriate amino acid derivatives or amino alcohols with thiol-containing compounds. This method facilitates the formation of the thiazine ring by intramolecular cyclization. For example, starting materials such as 2-aminoethanethiol derivatives can be reacted with aldehydes or keto acids to form the heterocyclic ring system with carboxylic acid substituents at the 2 and 4 positions.

- Reaction conditions: Mild acidic or neutral pH, ambient to moderate temperatures.

- Typical reagents: Amino acids or amino alcohols, thiol-containing precursors, aldehydes or keto acids.

- Outcome: Formation of the thiazine ring with two carboxylic acid groups, followed by conversion to the hydrochloride salt.

Cyclization via Sulfonamide Intermediates

Another approach involves the synthesis of sulfonamide intermediates, which undergo base-promoted cyclization to form the thiazinane ring. Sulfonyl chlorides react with amino alcohols or amino halides to generate sulfonamides, which upon treatment with bases such as sodium hydride or potassium carbonate, cyclize to give the thiazinane derivatives.

- Key steps:

- Formation of secondary sulfonamides from amino precursors and sulfonyl chlorides.

- Base-induced cyclization to form sultam or thiazinane intermediates.

- Functional group transformations to install carboxylic acid moieties.

- Yields: Variable, typically ranging from 10% to 70% depending on substrates and conditions.

Multi-Component Reactions (MCR)

Three-component reactions involving aldehydes, amines (such as 2-morpholinoethanamine), and mercapto acids (e.g., 3-mercaptopropionic acid) have been reported to efficiently generate substituted thiazinane derivatives. This approach provides a straightforward route to functionalized thiazinane rings with carboxyl groups.

- Advantages: One-pot synthesis, moderate to good yields (10–68% depending on the product).

- Typical solvents: Polar aprotic solvents like DMF or THF.

- Catalysts: Occasionally Lewis acids or bases to facilitate cyclization.

Hoffman Rearrangement and Ring-Closure Strategies

Advanced synthetic routes include the use of Hoffman rearrangement on cyclic sulfamoyl acetamides to form six-membered thiazinane rings. This method involves:

- Preparation of cyclic sulfamoyl acetamides via coupling reactions.

- Treatment with reagents such as copper(I) or copper(II) trifluoromethanesulfonate and sodium hydride.

- Rearrangement and ring closure to yield thiazinane-1,1-dioxide derivatives, which can be further modified to obtain the target compound.

Industrial and Automated Synthesis

For large-scale or industrial synthesis, continuous flow synthesis and automated reactor systems may be employed to optimize yield, purity, and reduce waste. These methods allow precise control over reaction parameters and scalability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of amino-thiol + aldehyde/keto acid | Aminoethanethiol derivatives, aldehydes | Mild acid/base, ambient temp | 40–70 | Simple, mild conditions | Requires pure starting materials |

| Sulfonamide intermediate cyclization | Amino halides/alcohols, sulfonyl chlorides | Base-promoted cyclization | 10–59 | Versatile, allows functionalization | Moderate yields, multiple steps |

| Multi-component reaction (MCR) | Aldehydes, 2-morpholinoethanamine, mercapto acids | One-pot, polar aprotic solvents | 10–68 | Efficient, one-pot synthesis | Limited substrate scope |

| Hoffman rearrangement on sulfamoyl acetamides | Sulfamoyl chlorides, copper catalysts | Basic conditions, Cu(I/II) catalysts | 60–92 | High yields, selective ring closure | Requires specialized reagents |

| Continuous flow/automated synthesis | Various, optimized for scale | Controlled flow reactors | High (variable) | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

- The stereochemistry at the 4-position (4R) is crucial for the biological activity and physical properties of the compound.

- Preservation of the thiazine ring during synthesis is essential; harsh conditions can lead to ring opening or degradation.

- The hydrochloride salt form enhances the compound’s stability and solubility.

- Synthetic routes often aim to maximize diastereoselectivity and yield while minimizing side reactions.

- The compound’s dual carboxylic acid groups allow for further derivatization or conjugation in drug design.

Chemical Reactions Analysis

Types of Reactions

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazinane derivatives. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of thiazinane compounds exhibit promising anticancer activities. Specifically, compounds similar to (4R)-1,3-thiazinane-2,4-dicarboxylic acid hydrochloride have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a patent describes the use of macrocyclic diamine derivatives as inhibitors for cancer treatment, highlighting the potential of thiazine derivatives in combination therapies with adenosine receptor antagonists .

Role in Homocysteine Metabolism

This compound is also linked to the metabolism of homocysteine, a sulfur-containing amino acid implicated in cardiovascular diseases. Research has shown that this compound can form adducts with homocysteine and formaldehyde in vivo, leading to the production of 1,3-thiazinane-4-carboxylic acid. This process is crucial for understanding the biochemical pathways involved in homocysteine metabolism and its effects on human health .

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound has been utilized in developing analytical methods for detecting thiazinane carboxylic acids in biological samples. A study established a GC-MS method for identifying and quantifying thiazinane derivatives in human urine. This method involves derivatization with isobutyl chloroformate followed by ethyl acetate extraction, demonstrating the compound's utility as an analytical standard .

Summary of Key Findings

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of thiazine derivatives. The researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and could potentially serve as lead compounds for further drug development.

Case Study 2: Metabolic Pathway Analysis

In another study focusing on homocysteine metabolism, researchers utilized this compound as a standard to quantify its metabolites in urine samples from healthy volunteers. The findings provided insights into the metabolic pathways involving homocysteine and highlighted the compound's role as a biomarker for related diseases.

Mechanism of Action

The mechanism of action of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related heterocyclic dicarboxylic acids (Table 1):

*Calculated based on C₆H₉NO₄S (191.19) + HCl (36.46).

Key Observations:

Ring Size and Heteroatoms :

- Thiazinane (6-membered) vs. thiazolidine (5-membered) or pyrrolidine (5-membered, nitrogen-based). Larger rings like thiazinane influence conformational flexibility and steric effects, impacting reactivity and binding in biological systems.

- The presence of sulfur in thiazinane/thiazolidine enhances metal coordination capacity compared to nitrogen-rich pyrrolidine derivatives.

Stereochemistry :

- The (4R) configuration in the thiazinane derivative is essential for synthesizing D-Hcy, whereas (4S)-isomers (e.g., CAS 284678-15-5) yield L-Hcy. Stereochemical purity (>97%) is critical for pharmaceutical intermediates.

Functional Groups :

- Substituents like methylthio (in CAS 58842-19-6) or benzyl groups (e.g., in ) alter solubility and reactivity. Thiazinane derivatives with carboxyl groups are more polar, favoring aqueous-phase reactions.

Physical and Chemical Properties

- Solubility : The hydrochloride salt of (4R)-thiazinane enhances water solubility compared to neutral thiazolidine derivatives.

- Thermal Stability : Thiazinane derivatives exhibit moderate stability (decomposition >150°C), whereas pyrrolidine analogs may decompose at lower temperatures due to weaker ring strain.

Biological Activity

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a heterocyclic compound featuring a thiazine ring with both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . The unique structure, which includes two carboxylic acid groups, enhances its reactivity and biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve the modulation of enzyme activity critical for bacterial survival, leading to cell death or growth inhibition.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. It interacts with specific molecular targets within cancer cells, potentially leading to:

- Inhibition of cell proliferation

- Induction of apoptosis (programmed cell death)

- Inhibition of tumor growth

Preliminary studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

The biological activity of this compound is attributed to its ability to bind to active sites on enzymes or receptors. This binding can modulate their activity, leading to significant biological effects such as:

- Inhibition of enzyme activity

- Activation of signaling pathways crucial for cellular functions

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidine-2-carboxylic acid | Contains a thiazolidine ring | Antimicrobial properties |

| 2-Thiophenecarboxylic acid | Contains a thiophene ring | Antioxidant properties |

| 1,3-Thiazole derivatives | Contains a thiazole ring | Anticancer and antifungal activities |

The dual carboxylic acid functionalities combined with the thiazine structure provide enhanced reactivity compared to other similar compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria with an IC50 value significantly lower than conventional antibiotics.

- Anticancer Activity : In vitro studies on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. For instance, treatment with concentrations ranging from 10 µM to 50 µM resulted in a marked decrease in cell viability in MCF-7 breast cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4R)-1,3-Thiazinane-2,4-dicarboxylic Acid Hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes starting from chiral precursors. For example, analogous compounds like (3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride are synthesized via asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity . Key steps include cyclization of thiazinane rings and subsequent carboxylation. Optimization may involve adjusting solvent polarity (e.g., DMF/acetic acid mixtures) and catalyst loading to enhance enantiomeric excess. Purity is validated via HPLC (>98% by reversed-phase chromatography) and elemental analysis .

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Chiral purity is critical for biological activity. Techniques include:

- Circular Dichroism (CD) : To confirm the (4R) configuration by comparing optical rotation with reference standards.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of pyrrolidine-dicarboxylic acid inhibitors bound to Factor Xa .

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases for baseline separation of enantiomers .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX refinements) elucidate the compound’s interactions in enzyme binding sites?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software enables high-resolution structural analysis. For instance, the (3R,4R)-pyrrolidine-3,4-dicarboxylic acid inhibitor in Factor Xa’s active site reveals hydrogen bonding between carboxylate groups and Arg143/His57 residues . To apply this:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Employ SHELXL’s restraints for disordered solvent molecules and anisotropic displacement parameters .

- Docking Studies : Combine with molecular dynamics (e.g., AutoDock Vina) to predict binding modes in silico.

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding stereochemical influences?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity or assay conditions. Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines or recombinant enzymes (e.g., Factor Xa) under controlled pH and ionic strength.

- Comparative SAR Studies : Analyze analogs like (4R)-5,5-dimethylthiazolidine-4-carboxylic acid to isolate stereochemical vs. electronic effects .

- Meta-Analysis : Pool data from independent studies using tools like RevMan to identify outliers and consensus trends .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.